molecular formula C8H12N2O B581167 3-Cyano-3-(pyrrolidin-1-YL)oxetane CAS No. 1208984-74-0

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Cat. No. B581167
M. Wt: 152.197
InChI Key: KRJBUGXKSOUELB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives, such as 3-Cyano-3-(pyrrolidin-1-YL)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Oxetane synthesis can be achieved through various methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis from sugar derivatives, and electrophilic halocyclization of alcohols .


Molecular Structure Analysis

The molecular structure of 3-Cyano-3-(pyrrolidin-1-YL)oxetane is characterized by an oxetane ring and a pyrrolidine ring . The InChI code for this compound is 1S/C8H16N2O/c9-5-8 (6-11-7-8)10-3-1-2-4-10/h1-7,9H2 .


Chemical Reactions Analysis

Oxetanes, including 3-Cyano-3-(pyrrolidin-1-YL)oxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .

Scientific Research Applications

Traceless Activation Group for Cycloaddition

The cyano group has been identified as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides. This process is a part of a highly effective approach to synthesizing 5-unsubstituted pyrrolidines and extends to the total synthesis of natural products like isoretronecanol (Jundong Li et al., 2015).

Template for Pharmacological Activities

3-Cyano-2-oxa-pyridines, a related structure, have shown diverse biological and pharmacological activities, including cardiotonic, antimicrobial, antidepressant, and anticancer activity. Their significance in medicinal chemistry, especially in cancer therapy, underlines the potential of cyano and pyrrolidine-based compounds for future drug development (A. K. Bass et al., 2021).

Quantum Chemical Investigation

Quantum chemical calculations have been applied to study the molecular properties of substituted pyrrolidinones, demonstrating the value of these analyses in understanding the electronic properties and reactivity of compounds containing the pyrrolidine ring and related structures (M. Bouklah et al., 2012).

Dye-Sensitized Solar Cells

The application of organic dyes with pyrrolidine and cyano groups in dye-sensitized solar cells highlights the role of these compounds in renewable energy technologies. The study on electron donor and acceptor dynamics provides insights into the efficiency of solar energy conversion, showcasing the versatility of pyrrolidine-based compounds beyond pharmacological uses (P. Qin et al., 2007).

Antimicrobial and Antifungal Activity

New classes of spiro pyrrolidines have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies not only contribute to the discovery of new therapeutic agents but also underscore the importance of pyrrolidine derivatives in addressing global health challenges related to infections (A. A. Raj et al., 2003).

Enantioselective Synthesis

Research into asymmetric synthesis of pyrrolidines via oxetane desymmetrization underscores the ongoing efforts to develop chiral compounds with potential pharmaceutical applications. The creation of compounds bearing all-carbon quaternary stereocenters highlights the intricate chemistry involved in the synthesis of pyrrolidine derivatives (Renwei Zhang et al., 2022).

Safety And Hazards

3-Cyano-3-(pyrrolidin-1-YL)oxetane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and serious eye irritation . Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

properties

IUPAC Name

3-pyrrolidin-1-yloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJBUGXKSOUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(COC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Synthesis routes and methods

Procedure details

Pyrrolidine (7.4 g, 104 mmol) was slowly added at 0° C. to acetic acid (33 mL). 3-Oxetanone (1.5 g, 21 mmol) and trimethylsilyl cyanide (5.3 g, 52 mmol) were also added at 0° C. The reaction mixture was stirred at room temperature overnight and diluted with 100 mL dichloromethane. 32% sodium hydroxide solution was pH-9 (˜50 mL). The mixture was extracted twice with dichloromethane. The combined organic phases were dried on sodium sulfate, filtered and carefully evaporated. Purification of the residue by flash chromatography on silica gel (dichloromethane/methanol 1:0→19:1) yielded 3-pyrrolidin-1-yl-oxetane-3-carbonitrile as a light yellow oil (3.22 g, contains 19% dichloromethane, 92%), MS: m/e=153.1 [(M+H)+].
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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